molecular formula C11H13N3OS B6515405 3-(2-thienyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 933196-22-6

3-(2-thienyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B6515405
CAS No.: 933196-22-6
M. Wt: 235.31 g/mol
InChI Key: XTBPLXQVPQAFCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Thienyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a chemical compound for research use, featuring a spirocyclic scaffold that is of significant interest in medicinal chemistry. Compounds based on the 1,4,8-triazaspiro[4.5]decane core have been investigated for a range of biological activities. Scientific literature indicates that this structural class has been explored as inhibitors for various enzymatic targets. For instance, similar spirohydantoin derivatives have been developed as potent pan-inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylases, which are targets for treating anemia . Furthermore, other 1,4,8-triazaspiro[4.5]decan-2-one derivatives have been designed and synthesized as novel inhibitors of the mitochondrial permeability transition pore (mPTP), showing potential for protecting against cardiac ischemia-reperfusion injury . The 1,4,8-triazaspiro[4.5]decane scaffold is also a key structural motif in patents covering compounds for the treatment of central nervous system disorders . The incorporation of a 2-thienyl substituent in this molecule is a common strategy in drug discovery to fine-tune properties like potency and metabolic stability. This product is intended for research applications only and is not for human or veterinary diagnostic or therapeutic use. Researchers can leverage this compound as a building block or reference standard in their investigations of new therapeutic agents.

Properties

IUPAC Name

3-thiophen-2-yl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c15-10-9(8-2-1-7-16-8)13-11(14-10)3-5-12-6-4-11/h1-2,7,12H,3-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBPLXQVPQAFCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12NC(=O)C(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Role of Solvent and Temperature

  • Formamide in cyclocondensation acts as both solvent and ammonia source, facilitating ring closure.

  • Toluene in cycloadditions enhances thermal stability of intermediates, minimizing side reactions.

Catalytic Effects

  • Palladium catalysts (e.g., Pd₂(dba)₃) enable efficient Tsuji–Trost cyclization, with ligand choice critically impacting enantioselectivity.

  • Triethylamine (TEA) in cycloadditions neutralizes acidic byproducts, improving reaction efficiency.

Purification Challenges

  • Silica gel chromatography remains the primary purification method, though recrystallization from tetrahydrofuran or ethyl acetate is effective for crystalline intermediates .

Chemical Reactions Analysis

Types of Reactions

3-(2-thienyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(2-thienyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-thienyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of spirocyclic triazaspiro compounds are heavily influenced by substituents at the 3-position. Below is a comparative analysis with key analogs:

Compound Name Substituent at 3-Position Molecular Formula Key Activities/Properties Reference ID
3-(2-Thienyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one 2-Thienyl C₁₃H₁₃N₃OS Inferred: Potential anticancer/antimicrobial activity (based on structural analogs)
3-(4-Methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one 4-Methylphenyl C₁₄H₁₇N₃O Antimicrobial activity (Gram-positive bacteria)
8-[(2-Chloro-6-fluorophenyl)methyl]-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one 3-Fluorophenyl C₂₀H₁₈ClF₂N₃O Commercial availability (research use); halogenated substituents may enhance lipophilicity
3-(2,5-Dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one 2,5-Dimethylphenyl C₁₈H₂₃NO₃ Pesticidal metabolite (spirotetramat enol); low fat solubility
1-Benzyl-8-methyl-1,4,8-triazaspiro[4.5]decan-2-one (Simufilam) Benzyl C₁₅H₂₁N₃O Filamin A binder; neurological applications

Physicochemical and Structural Insights

  • Molecular Weight and Lipophilicity : The thienyl-substituted compound (MW ~259.38 g/mol, estimated) is lighter than halogenated analogs (e.g., C₂₀H₁₈ClF₂N₃O, MW 389.83 g/mol) . The sulfur atom in the thienyl group may reduce logP compared to halogenated phenyl groups, affecting bioavailability.

Biological Activity

3-(2-Thienyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a compound of significant interest due to its unique structural characteristics and potential biological activities. This spirocyclic compound contains a triazaspirodecane core, which is known for its diverse pharmacological properties. Research into its biological activity has revealed various mechanisms of action, particularly in relation to cancer treatment and neurodegenerative diseases.

Chemical Structure and Properties

The molecular formula for this compound is C13H15N3OC_{13}H_{15}N_3O. The structure features a thienyl group that enhances its interaction with biological targets, making it a candidate for further pharmacological exploration.

PropertyValue
Molecular FormulaC13H15N3OC_{13}H_{15}N_3O
Molecular Weight229.28 g/mol
CAS Number887220-96-4

Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. The compound primarily interacts with tubulin , disrupting microtubule dynamics which are crucial for cell division. This mechanism is similar to that of known chemotherapeutic agents like taxanes.

Key Findings:

  • Antiproliferative Activity : Exhibits IC50 values in the micromolar range against several cancer cell lines, indicating moderate efficacy.
  • Microtubule Destabilization : Acts as a microtubule-destabilizing agent, leading to apoptosis in cancer cells.

Case Studies

  • Study on Cancer Cell Lines : In vitro studies have shown that this compound significantly inhibits the growth of breast cancer (MCF-7) and lung cancer (A549) cells. The compound was found to induce cell cycle arrest at the G2/M phase.
    Cell LineIC50 (µM)Mechanism of Action
    MCF-712.5Microtubule destabilization
    A54915.0Induction of apoptosis
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects against beta-secretase (BACE) enzyme activity, which is implicated in Alzheimer's disease. This positions the compound as a candidate for further research into neurodegenerative disease therapies.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other triazaspiro compounds:

CompoundBiological ActivityIC50 (µM)
1-(Phenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-oneAntiproliferative10.0
2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochlorideNeuroprotective20.0

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-(2-thienyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one?

  • Methodological Answer : Synthesis typically involves multi-step routes, starting with condensation reactions to form the spirocyclic core. Key steps include:

  • Tosylation : Use of tosyl chloride and pyridine to activate intermediates .
  • Cyclization : Controlled temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) to favor spiro ring closure .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) to isolate the product .
    • Data Contradictions : While some protocols prioritize microwave-assisted synthesis for efficiency, traditional reflux methods yield higher purity in spiro systems .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • Methodological Answer :

  • X-ray Diffraction (XRD) : Resolve spirocyclic geometry using SHELX refinement (e.g., SHELXL for small-molecule structures) .
  • NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., thienyl substitution at C3) and sp²/sp³ hybridization .
  • IR : Validate carbonyl (C=O) and thiophene ring vibrations (650–850 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl or sulfonyl groups) influence bioactivity and target selectivity?

  • Methodological Answer :

  • Fluorine Substitution : Enhances lipophilicity and metabolic stability. For example, 3-(3-fluorophenyl) analogs show improved kinase inhibition (IC₅₀ < 1 µM) compared to non-fluorinated derivatives .
  • Sulfonyl Groups : Increase binding affinity to proteases (e.g., SARS-CoV-2 3CLpro) via hydrogen bonding with catalytic residues .
    • Data Table :
ModificationTargetIC₅₀ (µM)Key Interaction
3-(2-Thienyl)N/A (Baseline)N/AN/A
3-(3-Fluorophenyl)Kinase X0.89Hydrophobic pocket
8-(Sulfonyl)SARS-CoV-2 3CLpro0.39H-bond with His41

Q. What computational strategies are used to predict reactivity and binding modes of this spirocyclic compound?

  • Methodological Answer :

  • Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with GPCRs or enzymes (e.g., Nrf2 activation pathways) .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict regioselectivity in nucleophilic substitutions .
    • Contradictions : While docking predicts strong binding to Nrf2, experimental assays show weaker activity, suggesting solvent effects or protein flexibility are underestimated .

Q. How can researchers resolve discrepancies in reported biological activities across structurally similar analogs?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, antiproliferative effects vary between colon (IC₅₀ = 1.5 µM) and breast cancer models (IC₅₀ = 3.2 µM) due to differential expression of target kinases .
  • SAR Validation : Synthesize and test derivatives with systematic substituent changes (e.g., electron-withdrawing vs. donating groups) to isolate contributing factors .

Key Notes for Experimental Design

  • Crystallography : Use high-resolution data (d-spacing < 0.8 Å) and SHELX-TL for anisotropic refinement to resolve spiro ring puckering .
  • Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) and validate target engagement via SPR or ITC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.